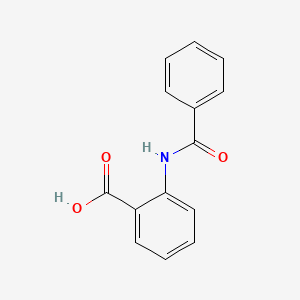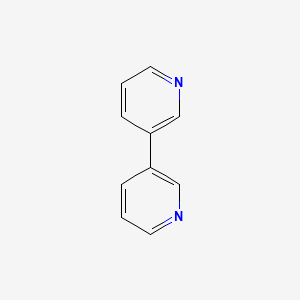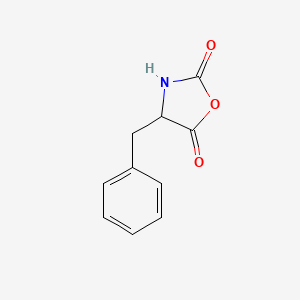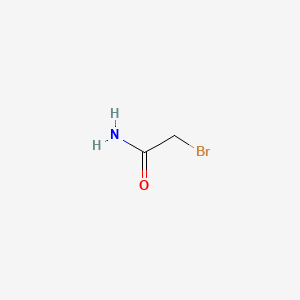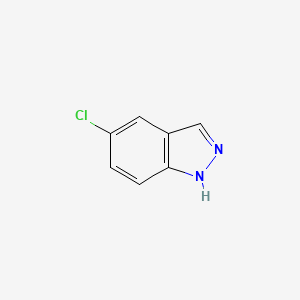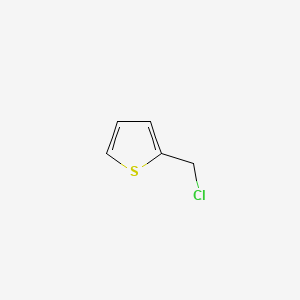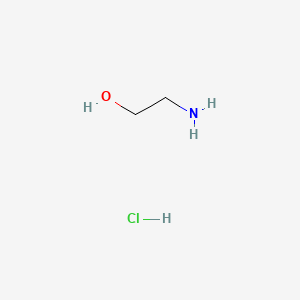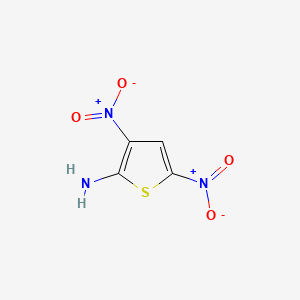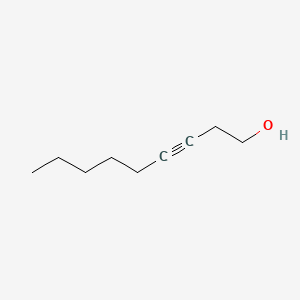
Non-3-yn-1-ol
Overview
Description
Mechanism of Action
Target of Action
This compound, also known as Non-3-yn-1-ol, is a chemical with the molecular formula C9H16O . More research is needed to identify its specific targets and their roles in biological systems.
Biochemical Pathways
It’s known that it’s used in the synthesis of 3,3,4,4-2H4-nonanol and 3,3,4,4-2H4-nonanal
Pharmacokinetics
Some physical properties such as boiling point (111-112 °c/20 mmhg) and density (0888 g/mL at 25 °C) have been reported .
Biochemical Analysis
Biochemical Properties
Non-3-yn-1-ol plays a significant role in biochemical reactions, particularly due to its reactive triple bond and hydroxyl group. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, this compound can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes oxidation to form corresponding aldehydes or carboxylic acids. Additionally, its hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing protein structure and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzymatic activity. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic regulators, resulting in altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or providing protective effects against certain stressors. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact shifts from beneficial to detrimental as the dosage increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo oxidation by enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, leading to the formation of metabolites. These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-3-yn-1-ol can be synthesized through various methods. One common approach involves the catalytic hydrogenation of nonynyl alcohol. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound can be produced by the extraction from natural sources such as vegetable oils or through synthetic routes involving the catalytic hydrogenation of nonynyl alcohol. The industrial production process ensures the compound is obtained in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Non-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) with hydrogen gas (H₂).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Non-3-ynal (aldehyde) or Non-3-ynoic acid (carboxylic acid).
Reduction: Nonane or Nonene.
Substitution: Non-3-ynyl chloride or Non-3-ynyl bromide.
Scientific Research Applications
Non-3-yn-1-ol has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Non-3-yn-1-ol can be compared with other similar compounds such as:
Non-1-yn-3-ol: Similar structure but with the hydroxyl group at a different position.
Non-2-yn-1-ol: Similar structure but with the triple bond at a different position.
Non-4-yn-1-ol: Similar structure but with the triple bond at a different position.
Uniqueness: this compound is unique due to the specific position of the hydroxyl group and the triple bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
non-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZVRLFUTNYDEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185263 | |
| Record name | Non-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31333-13-8 | |
| Record name | 3-Nonyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31333-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Non-3-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031333138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Non-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-3-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Nonyn-1-ol in the context of natural products?
A1: 3-Nonyn-1-ol serves as a crucial starting material in synthesizing various natural products. For instance, it's a key component in the synthesis of crepenynic acid (octadec-9-en-12-ynoic acid), a naturally occurring fatty acid found in several plant species. []
Q2: How is 3-Nonyn-1-ol utilized in the synthesis of flavor and fragrance compounds?
A2: Researchers utilize regiospecific deuteration of 3-Nonyn-1-ol and subsequent chain extension reactions to create deuterated versions of C-6 and C-9 flavor volatiles. For example, reduction of 3-Nonyn-1-ol using Wilkinson's catalyst, after protecting the alcohol group, leads to the production of 3,3,4,4-2H4-nonanol, a deuterated C-9 alcohol. This alcohol can then be further transformed into 3,3,4,4-2H4-nonanal, a deuterated C-9 aldehyde. []
Q3: Can you provide an example of 3-Nonyn-1-ol being used in the development of pharmacologically active compounds?
A3: Absolutely. 3-Nonyn-1-ol plays a vital role in the total synthesis of guineensine, a natural product with potent endocannabinoid uptake inhibitory properties. The synthesis strategy leverages a Suzuki coupling reaction to attach a benzodioxolyl moiety to a 3-Nonyn-1-ol derived unsaturated fatty acid chain. This efficient method yields guineensine in just five steps. []
Q4: Are there any studies exploring the biological activity of compounds derived from 3-Nonyn-1-ol?
A4: Yes, research indicates that endophytic fungi associated with Citrus macroptera Montr., a plant with ethnomedicinal uses, produce bioactive compounds. Notably, these fungi utilize 3-Nonyn-1-ol in their metabolic pathways. This finding highlights the potential of these fungi and their metabolites as sources of novel bioactive compounds. []
Q5: Can you elaborate on the analytical techniques employed to study and characterize 3-Nonyn-1-ol and its derivatives?
A5: Researchers rely on a combination of techniques, including gas chromatography and ELISA (enzyme-linked immunosorbent assay), to detect and quantify 3-Nonyn-1-ol derivatives. For instance, in the study concerning panaxytriol, a polyacetylenic alcohol, an ELISA was developed and demonstrated significantly higher sensitivity (about 5000 times) compared to gas chromatography. This ELISA method enabled the researchers to accurately measure panaxytriol levels in rat blood samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


